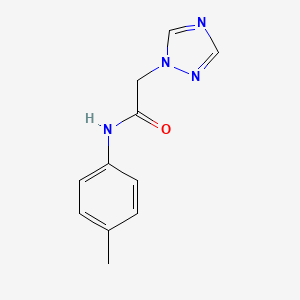
N-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C11H12N4O and its molecular weight is 216.244. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of neuroprotection and anticancer research. This article reviews the synthesis, biological effects, and mechanisms of action of this compound based on current literature.
Chemical Structure and Properties
This compound has the chemical formula C11H12N4O and is characterized by the presence of a triazole ring, which is known for its biological activity. The compound's structure includes a 4-methylphenyl group attached to an acetamide moiety via the triazole ring, contributing to its pharmacological properties.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of triazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of neuroinflammation and neurotoxicity:
- Mechanism : These compounds can inhibit the NF-κB signaling pathway, reducing pro-inflammatory cytokine production and oxidative stress in neuronal cells. This mechanism was evidenced by a study where related triazole compounds demonstrated IC50 values ranging from 2.91 to 3.08 μM against nitric oxide production in activated microglia cells .
- In Vivo Studies : In animal models of Alzheimer's disease (AD), administration of similar triazole derivatives resulted in improved cognitive function and reduced amyloid-beta aggregation .
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies:
- Cell Lines : The compound has shown efficacy against A549 (lung cancer) and C6 (glioma) cell lines. The mechanism involves inducing apoptosis through activation of caspase pathways and modulation of cell cycle progression .
- Synthesis and Testing : In a relevant study, derivatives were synthesized and tested for their ability to induce apoptosis in cancer cells. The results indicated that specific modifications to the triazole structure enhanced anticancer activity .
Data Summary
| Activity Type | IC50 Value (μM) | Target Cell Line | Mechanism |
|---|---|---|---|
| Neuroprotection | 2.91 - 3.08 | SH-SY5Y | NF-κB inhibition, ROS reduction |
| Anticancer Activity | Not specified | A549, C6 | Apoptosis induction via caspase activation |
Case Study 1: Neuroprotective Efficacy
A study evaluating the neuroprotective effects of a series of triazole derivatives found that those with structural similarities to this compound exhibited significant neuroprotective effects in scopolamine-induced AD models. The observed cognitive improvements were attributed to reduced oxidative stress and inflammation in neuronal tissues .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of triazole derivatives against various cancer cell lines. The study reported that modifications in the phenyl group significantly influenced anticancer activity, with some derivatives achieving IC50 values below 10 μM against A549 cells .
属性
IUPAC Name |
N-(4-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-9-2-4-10(5-3-9)14-11(16)6-15-8-12-7-13-15/h2-5,7-8H,6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFCFBWPPJSDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














